molecular formula C21H18ClF3N2O3 B2972185 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-80-5

5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2972185
CAS No.: 321429-80-5
M. Wt: 438.83
InChI Key: MPSDQRYLWWPNPP-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H18ClF3N2O3 and its molecular weight is 438.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one , also known by its CAS number 321429-80-5, belongs to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19ClF3N3O2
  • Molecular Weight : 393.81 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A chloro substituent at the 5-position of the indole ring.
  • A trifluoromethyl group at the 1-position.
  • An oxime linkage that contributes to its biological properties.

Antimicrobial Properties

Research has indicated that indole derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The presence of the indole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of indole derivatives have been widely documented. In a study examining the cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives, it was found that these compounds exhibited varying degrees of cytotoxicity against V-79 hamster fibroblast cells. Notably, modifications such as methylol derivatives significantly reduced toxicity while maintaining efficacy against trypanosomiasis . This suggests that structural modifications can enhance therapeutic profiles.

Trypanocidal Activity

The compound's activity against Trypanosoma species has been highlighted in research involving its derivatives. The methylol derivative demonstrated comparable efficacy to Nifurtimox, a standard treatment for Chagas disease, indicating potential for development as a therapeutic agent in parasitic infections .

Case Studies

A case study focusing on derivatives of 1,3-dihydro-2H-indol-2-one revealed that compounds with specific substituents exhibited potent antibacterial and trypanocidal activities. The study emphasized the importance of structural diversity in enhancing biological efficacy and reducing cytotoxicity .

Comparative Analysis of Biological Activities

Activity Compound Efficacy Notes
AntimicrobialIndole DerivativesSignificantEffective against various bacterial strains
CytotoxicityMethylol DerivativeReduced toxicitySimilar efficacy to known drugs
Trypanocidal5-chloro derivativeComparable to NifurtimoxPotential for therapeutic development

Q & A

Basic Questions

Q. What are the standard synthetic routes for this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including:

  • Substitution and alkylation : Use of NaH in DMF for deprotonation, followed by alkylation with 3-chlorobenzylbromide (e.g., for benzyl group introduction) .
  • Reduction steps : NaBH₄ for carbonyl-to-alcohol reduction in intermediates .
  • Radical-mediated acylation : FeCp₂ (ferrocene) and tert-butyl hydroperoxide in decane for radical generation, achieving yields up to 22% .
  • Purification : Flash column chromatography with gradients (e.g., petroleum ether/ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • IR spectroscopy : Identify the oxime (C=N stretch near 1615 cm⁻¹) and carbonyl (C=O stretch at ~1753 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include:

  • Aromatic protons (δ 6.9–7.6 ppm) and NH (δ 11.0 ppm) .
  • Trifluoromethyl benzyl group (¹³C δ ~120–130 ppm for CF₃) .
    • HR-ESI-MS : Validate molecular weight with <2 ppm error .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

  • Temperature control : Exothermic reactions (e.g., NaH in DMF) require slow addition and ice baths .
  • Stoichiometry : Excess aldehydes (4.0 equiv.) in radical reactions improve conversion .
  • Catalyst loading : FeCp₂ at 19 mol% balances cost and efficiency .

Advanced Questions

Q. How can low yields in radical-mediated synthesis steps (e.g., 22%) be systematically addressed?

  • Mechanistic studies : Probe radical intermediates using EPR spectroscopy or trapping agents.
  • Solvent optimization : Replace decane with polar aprotic solvents to stabilize reactive intermediates .
  • Alternative initiators : Test photoredox catalysts (e.g., Ru(bpy)₃²⁺) for improved selectivity .

Q. What computational strategies predict the compound’s binding affinity with biological targets?

  • Molecular docking : Use tools like MOE (Molecular Operating Environment) with PDB structures (e.g., enzyme active sites) to model interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Corolate substituent effects (e.g., trifluoromethyl) with activity data from analogs .

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Purity checks : Use HPLC or elemental analysis to rule out impurities .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
  • Instrument calibration : Cross-validate NMR/IR data with internal standards .

Q. Data Contradiction Analysis

Q. Why do studies report varying yields for similar synthetic routes?

  • Reagent quality : Impurities in aldehydes or initiators (e.g., FeCp₂) reduce efficiency .
  • Workup differences : Incomplete extraction or column chromatography gradients impact isolated yields .

Q. How to interpret conflicting ¹³C NMR signals for carbonyl groups?

  • Tautomerism : Oxime (C=N-O) tautomers may shift carbonyl signals. Use DMSO-d₆ to stabilize specific forms .
  • Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalAssignmentReference
IR (KBr)1753 cm⁻¹Aromatic C=O
¹H NMR (DMSO)δ 11.0 (s, 1H)NH proton
¹³C NMRδ 196Aromatic C=O

Table 2. Optimization Strategies for Low-Yield Reactions

ParameterAdjustmentExpected OutcomeReference
Aldehyde equiv.Increase to 6.0 equiv.Higher conversion
SolventSwitch to acetonitrileStabilize radical intermediates
CatalystRu(bpy)₃²⁺ (1 mol%)Enhanced selectivity

Properties

IUPAC Name

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2O3/c1-12(2)8-18(28)30-26-19-16-10-15(22)6-7-17(16)27(20(19)29)11-13-4-3-5-14(9-13)21(23,24)25/h3-7,9-10,12H,8,11H2,1-2H3/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDQRYLWWPNPP-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.